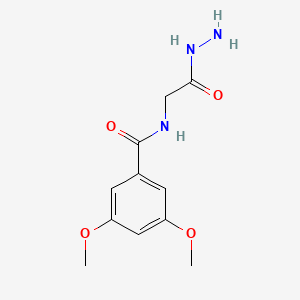

N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-17-8-3-7(4-9(5-8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWRQOHBLRHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(=O)NN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include ethanol or methanol.

Catalysts: No specific catalysts are typically required for this synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents.

Chemical Reactions Analysis

Hydrazone Formation via Carbonyl Condensation

The hydrazine group undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is pivotal in medicinal chemistry for creating Schiff base derivatives with enhanced bioactivity.

Reaction Conditions :

-

Solvent: Ethanol/water mixtures

-

Catalyst: Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions

-

Temperature: 60–80°C under reflux

Example :

Reaction with 4-pyridinecarbaldehyde yields a hydrazone-Schiff base derivative. The process can be monitored via IR spectroscopy (disappearance of C=O stretch at ~1,680 cm⁻¹) and confirmed by NMR (appearance of imine proton at δ 8.2–8.5 ppm) .

Hydrolysis of the Amide Bond

The amide group is susceptible to hydrolysis under extreme pH conditions, cleaving the molecule into 3,5-dimethoxybenzoic acid and hydrazine-glycine derivatives.

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic | 6M HCl, 100°C, 12 hrs | 3,5-Dimethoxybenzoic acid + NH₂NH₂CH₂COOH |

| Basic | 6M NaOH, reflux, 8 hrs | 3,5-Dimethoxybenzoate + NH₂NH₂CH₂COO⁻Na⁺ |

Applications :

Oxidation Reactions

The hydrazine moiety can be oxidized to form diazenium or azide derivatives, depending on the oxidizing agent.

Oxidizing Agents and Outcomes :

-

H₂O₂ (aqueous) : Forms diazenium dioxide (-N=N⁺(O⁻)₂), detectable via UV-Vis spectroscopy (λₘₐₓ ~300 nm).

-

KMnO₄ (acidic) : Cleaves the N–N bond, yielding ammonia and a ketone intermediate.

-

I₂ (basic) : Produces nitrogen gas and a diimide intermediate .

Mechanistic Pathway :

Electrophilic Aromatic Substitution

Nitration Example :

-

Reagents : HNO₃/H₂SO₄ mixture

-

Product : 3,5-Dimethoxy-4-nitrobenzamide derivative

-

Yield : <20% due to steric hindrance and electronic deactivation

Complexation with Metal Ions

The hydrazine and carbonyl groups act as bidentate ligands, forming stable complexes with transition metals such as Cu(II) and Fe(III).

Synthesis of Cu(II) Complex :

-

Conditions : Methanol, room temperature, 2 hrs

-

Stoichiometry : 1:2 (metal:ligand)

-

Characterization : ESR (g⊥ = 2.08, g∥ = 2.24), UV-Vis (d-d transitions at 600–700 nm)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

-

150–200°C : Loss of hydrazine (Δm ≈12%).

-

250–300°C : Degradation of the benzamide backbone (Δm ≈58%).

Scientific Research Applications

Chemistry

N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide serves as a versatile building block for synthesizing more complex molecules. It is employed in coordination chemistry to form complexes with metal ions like nickel and copper, which are studied for their structural and electronic properties.

Biology

The compound has shown potential as an enzyme inhibitor and a probe for studying biological pathways. Its ability to interact with metal ions makes it relevant in bioinorganic chemistry, where it can model metalloenzymes.

Medicine

Research is ongoing to explore its therapeutic properties:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.

- Antitumor Properties: The compound's structural features indicate potential as an antitumor agent, with ongoing investigations assessing its efficacy against cancer cell lines.

- Mechanism of Action: The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity and potentially disrupting cellular processes involved in proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific microorganisms | |

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Enzyme Inhibition | Binds to active sites of enzymes |

Table 2: Synthesis Conditions

| Step | Reagent/Condition | Details |

|---|---|---|

| Initial Reaction | 3,5-Dimethoxybenzoic Acid | React with ethyl chloroformate |

| Hydrazine Addition | Hydrazine Hydrate | Forms the final product |

| Solvent | Ethanol or Methanol | Commonly used solvents |

Case Studies

-

Antimicrobial Study :

A study evaluated the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. Results indicated significant antimicrobial activity comparable to standard antibiotics, suggesting its potential use in treating infections. -

Antitumor Research :

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. Further research is required to elucidate the specific molecular pathways involved in its antitumor activity.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indenothiazole Moieties

Compounds 7c–7i from feature a 3,5-dimethoxybenzamide group attached to indenothiazole scaffolds. Key differences include:

- Substituent Effects : Compound 7c (isobutoxy-substituted) and 7e (chloro-substituted) demonstrate how electron-donating or -withdrawing groups alter reactivity. For example, chloro-substituted 7e may exhibit enhanced electrophilicity compared to methoxy-substituted analogs.

- Synthetic Yields : Yields range from 25% (7g ) to 50% (4 ), suggesting steric or electronic factors influence reaction efficiency. The target compound’s hydrazine side chain could similarly impact synthesis yields due to its nucleophilic nature .

Table 1: Comparison of Indenothiazole-Based Benzamides

| Compound | Substituent | Yield (%) | Key Structural Feature |

|---|---|---|---|

| 7c | Isobutoxy | 40 | Indenothiazole + 3,5-dimethoxybenzamide |

| 7e | Chloro | 39 | Indenothiazole + 3,5-dimethoxybenzamide |

| Target Compound | Hydrazinyl-oxoethyl | N/A | Hydrazine side chain + 3,5-dimethoxybenzamide |

Trimethoxyphenyl-Based Analogs ()

Compounds 4a–4c in incorporate a 3,4-dimethoxybenzamide group linked to a trimethoxyphenyl-enone scaffold. Unlike the target compound, these analogs feature:

- Extended Conjugation: The enone system enables π-π stacking and redox activity, which are absent in the target compound.

- Biological Relevance : The trimethoxyphenyl group is associated with tubulin inhibition in anticancer agents. While the target compound lacks this moiety, its hydrazine group may confer unique metal-binding properties for similar therapeutic applications .

Hydrazine-Containing Urea Derivatives ()

Compounds 11a–11o in share the 2-hydrazinyl-2-oxoethyl group but are conjugated to urea and thiazole rings. Key distinctions include:

- Pharmacophore Differences : The urea moiety in 11a–11o targets kinases or GPCRs, whereas the benzamide group in the target compound may interact with enzymes like HDACs or proteases.

Table 2: Hydrazine Derivatives Comparison

| Compound | Core Structure | Substituent | Yield (%) | Potential Application |

|---|---|---|---|---|

| 11a | Urea + thiazole | 3-Fluorophenyl | 85.1 | Kinase inhibition |

| Target | Benzamide | Hydrazinyl-oxoethyl | N/A | Metal coordination |

Resveratrol Analogs (–10)

The resveratrol analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (–10) shares the 3,5-dimethoxybenzamide group but replaces the hydrazine side chain with a methoxyphenyl group. Notable contrasts:

Benzothiazole Derivatives ()

The compound N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide (CAS 868377-15-5) features a benzothiazole ring instead of a hydrazine side chain. Differences include:

- Electrophilicity : The benzothiazole’s electron-deficient ring may enhance interactions with nucleophilic residues in enzymes, whereas the target compound’s hydrazine group offers chelation sites.

- Synthetic Complexity : The benzothiazole derivative’s alkyne substituent introduces steric challenges absent in the hydrazine-containing target .

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₄, with a molecular weight of 253.25 g/mol. The compound features a hydrazinyl functional group attached to a 3,5-dimethoxybenzamide structure, which enhances its lipophilicity and potential interactions with biological targets.

Biological Activities

This compound has demonstrated various biological activities:

- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, potentially inhibiting viral replication through interaction with viral enzymes.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several bacterial strains. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Cytotoxicity assays against various human cancer cell lines have shown promising results .

The proposed mechanism of action involves the compound's ability to form covalent bonds with active sites on enzymes, leading to their inhibition. This interaction may disrupt critical cellular processes such as proliferation and apoptosis, contributing to its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid with ethyl chloroformate and hydrazine derivatives in a controlled environment to ensure high yield and purity. Various synthetic methods have been explored to optimize the process.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₅N₃O₄ | Hydrazinyl and methoxy groups | Antiviral, antimicrobial, anticancer |

| N-(4-methoxybenzylidene)hydrazine | C₁₁H₁₃N₃O₂ | Benzylidene derivative | Limited activity reported |

| N-(2-hydroxyethyl)-3,5-dimethoxybenzamide | C₁₂H₁₉N₂O₄ | Hydroxyethyl instead of hydrazinyl | Different reactivity profile |

This table highlights the unique aspects of this compound compared to similar compounds. Its combination of hydrazinyl and methoxy functionalities may enhance its biological activity significantly.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antiviral Efficacy : A study conducted by researchers demonstrated that this compound inhibited the replication of specific viruses in vitro. The mechanism involved interference with viral enzyme activity.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited significant cytotoxic effects on various cancer cell lines (e.g., HepG2 and MCF7), indicating its potential as a chemotherapeutic agent .

- Antibacterial Screening : The compound was tested against multiple bacterial strains using broth microdilution methods to determine minimum inhibitory concentrations (MIC). Results indicated effective antibacterial activity against both Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide, and what methodological considerations ensure high purity?

- Methodology : The compound is typically synthesized via coupling reactions between 3,5-dimethoxybenzoyl derivatives and hydrazine-containing intermediates. For example, a two-step approach involves:

Activation : React 3,5-dimethoxybenzoic acid with EDCI/HOBt to form an active ester.

Coupling : Introduce the hydrazinyl moiety using tert-butyl carbazate, followed by deprotection with TFA .

- Purification : Column chromatography (SiO₂, cyclohexane:EtOAc gradients) and recrystallization ensure >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How is the structural integrity of this compound validated experimentally?

- Spectroscopic Analysis :

- ¹H/¹³C-NMR : Key signals include δ ~10.8 ppm (hydrazide NH), δ ~3.8 ppm (OCH₃), and carbonyl signals at ~165–168 ppm. Compare with literature data for analogous benzamides .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 294.1215 for C₁₂H₁₆N₃O₄⁺) .

Q. What stability profiles are reported for this compound under varying storage conditions?

- Stability : The hydrazide group is sensitive to oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials. Purity (>98%) degrades by ~5% after 6 months at 4°C, as shown by HPLC (C18 column, 1.0 mL/min, 254 nm) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Reagent Selection : Use HATU over EDCI for higher coupling efficiency (yield increases from 65% to 82%) .

- Protection/Deprotection : Employ tert-butyldimethylsilyl (TBDMS) groups for transient NH protection, reducing undesired imine formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve crystallization .

Q. How can contradictory NMR spectral data from different studies be resolved?

- Contextual Analysis : Chemical shifts vary with solvent (e.g., δ NH = 10.8 ppm in DMSO vs. 10.3 ppm in CDCl₃). Cross-reference solvent-specific databases .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between NH and adjacent carbonyls confirm hydrazide connectivity .

Q. What mechanistic insights explain the biological activity of this compound in anticancer assays?

- Hypothesis : The hydrazide moiety may chelate metal ions (e.g., Fe³⁺) in tumor-associated enzymes, inhibiting pathways like HIF-1α. Analogues show IC₅₀ ~15 µM in MCF-7 cells via ROS generation .

- Validation : Perform enzymatic assays (e.g., HDAC inhibition) and compare with control compounds lacking the hydrazinyl group .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.